molecular formula C11H20O3 B7977716 Alkene-ethyl-PEG1-t-Butyl ester

Alkene-ethyl-PEG1-t-Butyl ester

Cat. No.: B7977716
M. Wt: 200.27 g/mol
InChI Key: VVPCJJBLXFFMME-UHFFFAOYSA-N
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Description

Alkene-ethyl-PEG1-t-Butyl ester: is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . It is commonly used in various chemical and biological applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alkene-ethyl-PEG1-t-Butyl ester typically involves the esterification of an alkene-ethyl compound with polyethylene glycol (PEG) and t-butyl ester. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include alcohols, acids, and catalysts to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Alkene-ethyl-PEG1-t-Butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Alkene-ethyl-PEG1-t-Butyl ester involves its ability to undergo esterification and transesterification reactions. The compound can form stable ester bonds with various substrates, enhancing their solubility and stability. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate these reactions .

Comparison with Similar Compounds

  • Alkene-ethyl-PEG1-methyl ester
  • Alkene-ethyl-PEG1-ethyl ester
  • Alkene-ethyl-PEG1-propyl ester

Uniqueness: Alkene-ethyl-PEG1-t-Butyl ester is unique due to its t-butyl ester group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and solubility are critical .

Properties

IUPAC Name

tert-butyl 3-but-3-enoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPCJJBLXFFMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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